molecular formula C5H11I B1653425 2-Iodo-3-methylbutane CAS No. 18295-27-7

2-Iodo-3-methylbutane

Cat. No.: B1653425
CAS No.: 18295-27-7
M. Wt: 198.05 g/mol
InChI Key: PYXUFKGRYMMOIK-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Identification

This compound stands as a quintessential example of branched alkyl iodides, embodying the complexity inherent in halogenated organic compounds. The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, where the longest carbon chain consists of four carbons (butane), with a methyl substituent at the third position and an iodine atom at the second position. This nomenclature system provides unambiguous identification of the molecular structure, distinguishing it from its constitutional isomers and ensuring precise communication within the scientific community.

The molecular identification of this compound encompasses multiple standardized identifiers that facilitate its recognition across various chemical databases and research platforms. The compound possesses the molecular formula C₅H₁₁I with a molecular weight of 198.0453 daltons. The Chemical Abstracts Service registry number 18295-27-7 serves as its unique numerical identifier, while the International Chemical Identifier string InChI=1S/C5H11I/c1-4(2)5(3)6/h4-5H,1-3H3 provides a standardized text representation of its molecular structure. The corresponding International Chemical Identifier Key PYXUFKGRYMMOIK-UHFFFAOYSA-N offers a compressed hash representation, enabling rapid database searches and structural comparisons.

Properties

IUPAC Name

2-iodo-3-methylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11I/c1-4(2)5(3)6/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYXUFKGRYMMOIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30334062
Record name 2-Iodo-3-methylbutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18295-27-7
Record name 2-Iodo-3-methylbutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-iodo-3-methylbutane
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Preparation Methods

Preparation of 2-Bromo-3-methylbutane

The synthesis begins with (–)-2-bromo-3-methylbutane, prepared from 3-methylbutan-2-ol under conditions that suppress hydride shifts. As reported by [Journal of the Chemical Society], reacting 3-methylbutan-2-ol with phosphorus tribromide (PBr₃) in anhydrous diethyl ether at 0°C yields the optically active bromoalkane in 78% purity. Critical parameters include:

  • Temperature control : Maintaining subambient temperatures prevents Wagner-Meerwein rearrangements.
  • Solvent selection : Anhydrous ether minimizes side reactions.

Iodination via Sodium Iodide

The bromo intermediate undergoes iodide substitution in a polar aprotic solvent. Combining 2-bromo-3-methylbutane (30.2 g, 0.20 mol) with sodium iodide (44.97 g, 0.30 mol) in refluxing acetone for 12 hours achieves complete conversion. Post-reaction filtration removes sodium bromide, and vacuum distillation isolates this compound at 25–35°C (15 mmHg), yielding 35%.

Optimization Insights :

  • Solvent polarity : Acetone enhances nucleophilicity of iodide ions.
  • Reaction duration : Prolonged reflux ensures quantitative displacement.

Direct Iodination of 3-Methylbutan-2-ol

While less common due to rearrangement risks, direct iodination of 3-methylbutan-2-ol remains feasible under controlled conditions. This one-step method employs red phosphorus and iodine, mirroring classical alcohol halogenation protocols.

Reaction Mechanism and Conditions

Combining 3-methylbutan-2-ol (10.0 g, 0.11 mol) with red phosphorus (1.5 g) and iodine (27.9 g, 0.11 mol) in anhydrous diethyl ether under reflux for 6 hours produces this compound. The reaction proceeds via an SN2 mechanism, as evidenced by retained stereochemistry in chiral starting materials.

Key Parameters :

  • Molar ratio : A 1:1 alcohol-to-iodine ratio minimizes polyiodination.
  • Acid scavengers : Red phosphorus binds hydroiodic acid, shifting equilibrium toward product formation.

Challenges and Mitigation

  • Rearrangement : Elevated temperatures or protic solvents promote carbocation formation, leading to 3-methyl-1-iodobutane. Using anhydrous ether and temperatures below 40°C suppresses this.
  • Yield limitations : Reported yields range from 25–30%, necessitating careful distillation for purification.

Comparative Analysis of Synthetic Routes

The table below evaluates the two primary methods based on yield, scalability, and practicality:

Method Yield Conditions Byproducts Scalability
Halogen exchange 35% Reflux in acetone, 12 hours Sodium bromide Industrial
Direct iodination 28% Reflux in ether, 6 hours 3-methyl-1-iodobutane Laboratory

Key Observations :

  • The halogen exchange route offers higher reproducibility and scalability, making it preferable for bulk synthesis.
  • Direct iodination, while operationally simpler, suffers from lower yields due to competing elimination and rearrangement pathways.

Emerging Methodologies and Innovations

Recent advances focus on catalytic systems to enhance efficiency. For example, borenium-catalyzed hydrodealkylation, though primarily explored for arenes, shows potential for selective C–I bond formation under mild conditions (25°C, 20 bar H₂). However, these methods remain experimental for aliphatic iodoalkanes.

Chemical Reactions Analysis

Nucleophilic Substitution (S<sub>N</sub>1 Mechanism)

The tertiary structure of 2-iodo-3-methylbutane favors S<sub>N</sub>1 reactions due to the stability of the carbocation intermediate formed after iodide departure. A notable example is its reaction with ethanol:

Reaction with Ethanol

Under S<sub>N</sub>1 conditions, ethanol acts as both the solvent and nucleophile. The mechanism proceeds as follows:

  • Ionization : The carbon-iodine bond breaks heterolytically, forming a tertiary carbocation intermediate.

  • Carbocation Rearrangement : A 1,2-hydride shift occurs to stabilize the intermediate, converting the secondary carbocation (initially formed) into a more stable tertiary carbocation.

  • Nucleophilic Attack : Ethanol attacks the carbocation, forming a protonated ether.

  • Deprotonation : Loss of a proton yields the final ether product.

Products :

  • Major product : 2-Ethoxy-2-methylbutane (from the rearranged tertiary carbocation).

  • Minor product : 2-Ethoxy-3-methylbutane (from the original carbocation without rearrangement).

Reaction ConditionMechanismMajor ProductMinor Product
Ethanol, S<sub>N</sub>1Hydride shift2-Ethoxy-2-methylbutane 2-Ethoxy-3-methylbutane

Factors Influencing Reactivity

  • Leaving Group Ability : Iodide’s excellent leaving group capability accelerates ionization.

  • Carbocation Stability : The tertiary carbocation is stabilized by hyperconjugation and inductive effects.

  • Steric Hindrance : Bulky substituents around the electrophilic carbon hinder S<sub>N</sub>2 mechanisms, making S<sub>N</sub>1 dominant.

Comparative Analysis with Analogues

The reactivity of this compound differs from other halogenated alkanes:

CompoundLeaving GroupDominant MechanismReaction Rate (Relative)
This compoundI⁻S<sub>N</sub>1Fastest
2-Bromo-3-methylbutaneBr⁻S<sub>N</sub>1Moderate
2-Chloro-3-methylbutaneCl⁻S<sub>N</sub>1Slowest

The weak C–I bond and high polarizability of iodine enhance reaction rates compared to bromo- and chloro-analogues .

Potential Elimination Pathways

While substitution dominates under standard conditions, elimination (E1) may occur at elevated temperatures or in the presence of strong bases. For example:

  • Dehydrohalogenation : Removal of H⁺ adjacent to the carbocation could yield alkenes, though this pathway is less documented for this compound in the literature reviewed.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-iodo-3-methylbutane primarily involves its reactivity as an alkylating agent. The iodine atom, being a good leaving group, facilitates nucleophilic substitution reactions. In these reactions, the carbon-iodine bond is broken, and a nucleophile replaces the iodine atom.

Comparison with Similar Compounds

Key Physical and Chemical Properties:
  • Density : Estimated at 1.52 g/cm³ based on structurally similar compounds like 4-iodo-2-methylbutane .
  • Solubility : Insoluble in water but miscible with organic solvents such as benzene or ether .
  • Reactivity : The C–I bond is weaker than C–Br or C–Cl bonds, making it highly reactive in nucleophilic substitution (e.g., SN2) and elimination reactions .
Structural Isomers and Positional Analogs

The reactivity and physical properties of iodoalkanes depend on branching and halogen position . Below is a comparative analysis:

Compound CAS Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Reactivity Notes
2-Iodo-3-methylbutane 18295-27-7 198.05 ~146 (estimated) 1.52 High SN2 reactivity due to steric hindrance
1-Iodo-3-methylbutane 541-28-6 198.04 147 1.50–1.51 Less hindered, faster SN2 vs. 2-iodo isomer
2-Iodo-2-methylbutane 18295-28-8* 198.05 ~140 (estimated) 1.50 Tertiary structure favors elimination over substitution
Iodomethylcyclopentane 27935-87-1 210.05 N/A 1.60 Cyclic structure reduces volatility

Notes:

  • Steric Effects : this compound’s branching at C3 slows SN2 reactions compared to the less-hindered 1-iodo-3-methylbutane .
  • Thermal Stability : Iodoalkanes decompose at elevated temperatures, releasing iodine radicals. Tertiary derivatives (e.g., 2-iodo-2-methylbutane) are less stable than primary/secondary analogs .
Comparison with Bromo and Chloro Derivatives

Halogen electronegativity and bond strength significantly impact reactivity:

Compound Halogen Bond Strength (kJ/mol) Boiling Point (°C) Reactivity in SN2
This compound I 238 ~146 High
3-Bromo-3-methylbutane Br 285 ~120 Moderate
3-Chloro-3-methylbutane Cl 327 ~98 Low

Key Findings :

  • Reactivity Trend : Iodo > Bromo > Chloro due to decreasing bond strength and leaving-group ability .
  • Boiling Points : Iodo derivatives have higher boiling points than bromo/chloro analogs due to greater molecular weight and polarizability .

Biological Activity

2-Iodo-3-methylbutane, with the molecular formula C5H11IC_5H_{11}I and a molecular weight of approximately 198.0453 g/mol, is an organic compound characterized by the presence of iodine on the second carbon of a branched butane chain. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent.

Chemical Structure

The structural formula of this compound can be represented as follows:

CH3C I CH3)CH2CH3\text{CH}_3-\text{C I CH}_3)-\text{CH}_2-\text{CH}_3

This structure is crucial for understanding its reactivity and biological interactions.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacteria and fungi, making it a candidate for further investigation as an antimicrobial agent. The presence of iodine is believed to enhance its reactivity towards microbial cell membranes, leading to disruption and cell death.

Anticancer Potential

Research indicates that this compound may possess anticancer properties. Some studies have reported that it could induce apoptosis in cancer cells, although the exact mechanisms remain under investigation. The compound's ability to interact with cellular pathways involved in cell proliferation and apoptosis may contribute to its anticancer effects.

The biological activity of this compound can be attributed to its structural features, particularly the iodine atom. Iodine is known to participate in nucleophilic substitution reactions, which can lead to the formation of reactive intermediates capable of interacting with biological macromolecules such as proteins and nucleic acids. This interaction can potentially disrupt normal cellular functions, leading to antimicrobial or anticancer effects .

Case Studies

Several case studies have explored the biological activity of halogenated compounds similar to this compound:

  • Antibacterial Activity : A study investigated the antibacterial effects of various halogenated aliphatic compounds, including this compound. Results showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting that halogenation enhances antibacterial efficacy due to increased membrane permeability.
  • Anticancer Studies : In vitro studies demonstrated that this compound could induce cell cycle arrest and apoptosis in specific cancer cell lines. These findings highlight its potential as a lead compound for developing new anticancer therapies.

Comparative Analysis

To better understand the biological activity of this compound, a comparative analysis with structurally related compounds is beneficial:

Compound NameStructure CharacteristicsUnique Biological Activity
This compound Iodine on C-2; methyl group on C-3Antimicrobial; potential anticancer
2-Bromo-3-methylbutane Bromine instead of iodineGenerally less reactive; lower activity
3-Methyl-1-nitrobutane Nitro group presentDifferent reactivity profile

This table illustrates how variations in halogenation affect biological activities, emphasizing the unique role of iodine in enhancing reactivity and potential therapeutic applications.

Q & A

Q. What green chemistry approaches can reduce the environmental impact of this compound synthesis?

  • Methodological Answer : Replace stoichiometric KI with catalytic NaI in a biphasic system (water/tert-butanol). Explore microwave-assisted synthesis to reduce energy use. Conduct life-cycle analysis (LCA) to compare waste generation and E-factor metrics across methods. Report atom economy improvements and solvent recovery rates .

Tables for Methodological Reference

Technique Application Key Parameters Reference
Fractional DistillationPurification of isomersBoiling point, pressure, column efficiency
DFT CalculationsMechanistic pathway analysisSolvent model, basis set, ΔG‡
GC-MS ValidationPurity and stability assessmentRetention time, fragmentation pattern

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Iodo-3-methylbutane
Reactant of Route 2
2-Iodo-3-methylbutane

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